Differential LIM Kinase (LIMK1/2) Inhibition for Metastasis Research
In a head-to-head evaluation of kinase inhibition, (E)-3-(3,5-dichlorophenyl)acrylic acid demonstrated potent and near-equipotent activity against both LIMK1 and LIMK2, a key target in metastasis. It achieved IC₅₀ values of 7 nM and 8 nM for LIMK1 and LIMK2, respectively, under identical assay conditions . This dual inhibitory profile is a key differentiator from more selective LIMK inhibitors, which may only target one isoform.
| Evidence Dimension | LIMK1 vs. LIMK2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7 nM (LIMK1); 8 nM (LIMK2) |
| Comparator Or Baseline | N/A (comparison is between two isoforms of the same target within the same assay) |
| Quantified Difference | Near-equipotent inhibition (ratio of 1.14) |
| Conditions | TCA precipitation assay using a biotinylated ADF protein substrate and the kinase domains of LIMK1 and LIMK2 in the presence of 1µM ATP . |
Why This Matters
This near-equipotent dual inhibition of LIMK1/2 makes it a valuable tool compound for studying cytoskeletal dynamics in cancer, distinct from inhibitors with high isoform selectivity.
